

# pyrazinamide resistance prevalence MDR-TB isolates

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pyrazinamide

CAS No.: 98-96-4

Cat. No.: S540690

[Get Quote](#)

## Epidemiology of PZA Resistance in MDR-TB

The table below summarizes the prevalence of PZA resistance from recent epidemiological studies, which is a critical starting point for understanding the scope of the problem.

| Location/Context | Prevalence of PZA Resistance in MDR-TB Isolates               | Source & Time Period         |
|------------------|---------------------------------------------------------------|------------------------------|
| Southern China   | 38.0% of MDR-TB cases were PZA-resistant [1]                  | 2012-2022                    |
| United States    | 38.0% of MDR-TB cases were PZA-resistant [2]                  | 1999-2009                    |
| Global Context   | PZA resistance is present in >50% of patients with MDR-TB [3] | Historical data, often cited |

A recent large-scale study in Southern China found that over a third of MDR-TB cases were resistant to PZA [1]. This aligns with older data from the United States [2] and underscores that PZA resistance is a common and serious challenge in managing MDR-TB globally [3].

## Molecular Mechanisms & Mutation Profiles

Mutations in the **pncA** gene are the primary mechanism of PZA resistance. The table below compares the frequency of mutations in key genes between PZA-susceptible and PZA-resistant isolates from a Southern China study [1].

| Genetic Feature       | PZA-Susceptible Isolates (n=223) | PZA-Resistant Isolates (n=179) | Interpretation & Analysis                                                              |
|-----------------------|----------------------------------|--------------------------------|----------------------------------------------------------------------------------------|
| <b>pncA Mutations</b> | 8 (3.59%)                        | 105 (58.66%)                   | Primary resistance mechanism; diverse mutation sites [1].                              |
| <b>rpsA Mutations</b> | 31 (14.03%)                      | 5 (3.65%)                      | Not a major driver; high mutation rate in susceptible isolates questions its role [1]. |
| <b>panD Mutations</b> | 2 (0.90%)                        | 0 (0%)                         | Minimal contribution to PZA resistance in clinical isolates [1].                       |

The following diagram illustrates the relationship between these genes and PZA resistance:



[Click to download full resolution via product page](#)

This visual and tabular data shows that while **pncA** is the dominant resistance gene, the roles of **rpsA** and **panD** are less clear and may not be significant in clinical isolates [1] [4].

## Experimental Protocols for PZA Susceptibility Testing

Accurately determining PZA resistance is technically challenging. The table below compares two key phenotypic drug susceptibility testing (DST) methods.

| Protocol Feature       | Conventional Acidic pH Method                                          | Novel Neutral pH Broth Microdilution                                                             |
|------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| <b>Principle</b>       | PZA active only at acidic pH (5.5); growth inhibition assessed [3] [2] | PZA activity in defined medium at neutral pH (6.8); more reliable for M. tuberculosis growth [5] |
| <b>Standard Method</b> | Broth macrodilution (e.g., BACTEC MGIT 960) [1] [2]                    | Broth microdilution in 96-well plates [5]                                                        |

| **Key Steps** | 1. Inoculate medium at pH ~5.9 2. Add PZA at critical concentration (e.g., 100 µg/mL) 3. Incubate and monitor for growth [2] [6] | 1. Use defined culture medium at pH 6.8 2. Create PZA concentration series (12.5-800 µg/mL) 3. Inoculate and incubate 4. Determine MIC visually or with fluorescence [5] | | **Advantages** | Clinical gold standard; WHO-recommended [3] | Overcomes false resistance; allows standard MIC determination; cost-effective [5] | | **Limitations/Challenges** | Acidic pH inhibits bacterial growth; high false-resistance rates; technically challenging [2] [5] | Requires validation; not yet routine in clinical labs [5] |

## Key Implications for Research and Development

- **Treatment Outcome Correlation:** PZA resistance in MDR-TB is a critical predictor of treatment failure. Studies show treatment failure rates are twice as high in patients with PZA-resistant MDR-TB compared to those with PZA-susceptible strains [1] [3].
- **Novel Regimens for Drug-Resistant TB:** The latest clinical practice guidelines now recommend **all-oral, shorter (6-month) regimens** for eligible patients with rifampin-resistant or MDR-TB [7] [8]. These regimens, such as **BPaLM** (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin), represent a significant advance, moving away from the traditional 15-20 month, injectable-containing regimens [7] [8].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. The epidemiology and gene mutation characteristics ... [pmc.ncbi.nlm.nih.gov]
2. Epidemiology of pyrazinamide-resistant tuberculosis in the ... [pmc.ncbi.nlm.nih.gov]
3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
4. Researchers Identify A New Mechanism of TB Drug Resistance [publichealth.jhu.edu]
5. Determining the minimum inhibitory concentrations of ... [frontiersin.org]
6. Clinical Overview of Drug-Resistant Tuberculosis Disease [cdc.gov]
7. Treatment of Drug-Resistant and Drug-Susceptible TB [idsociety.org]
8. Updated Guidelines on the Treatment of Drug-Susceptible ... [cdc.gov]

To cite this document: Smolecule. [pyrazinamide resistance prevalence MDR-TB isolates].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540690#pyrazinamide-resistance-prevalence-mdr-tb-isolates>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)